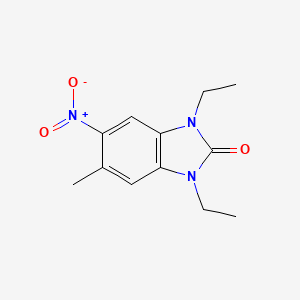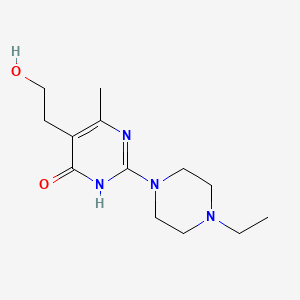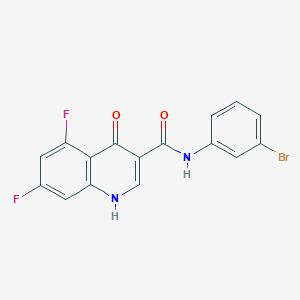
5-bromo-N-(2-methylquinolin-8-yl)naphthalene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(2-methylquinolin-8-yl)naphthalene-1-carboxamide is a complex organic compound that features a bromine atom, a quinoline moiety, and a naphthalene carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-methylquinolin-8-yl)naphthalene-1-carboxamide typically involves a multi-step process:
Formation of the Quinoline Moiety: The quinoline structure can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Formation of the Naphthalene Carboxamide: The naphthalene carboxamide group can be synthesized by reacting naphthalene with phosgene to form naphthalene-1-carbonyl chloride, which is then reacted with the quinoline derivative to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety.
Reduction: Reduction reactions can also occur, especially at the carboxamide group.
Substitution: The bromine atom can be substituted with other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Oxidation can lead to the formation of quinoline N-oxide derivatives.
Reduction: Reduction can yield amine derivatives.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a fluorescent probe due to its aromatic structure.
Medicine: It could be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.
Industry: The compound may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-(2-methylquinolin-8-yl)naphthalene-1-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The quinoline moiety is known to intercalate with DNA, which could be a potential mechanism for its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-(8-methoxy-2-methylquinolin-4-yl)pyridine-3-carboxamide
- 5-bromo-N-(2-methylquinolin-8-yl)furan-2-carboxamide
Uniqueness
5-bromo-N-(2-methylquinolin-8-yl)naphthalene-1-carboxamide is unique due to the combination of its bromine, quinoline, and naphthalene carboxamide groups. This combination imparts specific chemical properties that can be exploited in various applications, making it distinct from other similar compounds.
Properties
Molecular Formula |
C21H15BrN2O |
|---|---|
Molecular Weight |
391.3 g/mol |
IUPAC Name |
5-bromo-N-(2-methylquinolin-8-yl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C21H15BrN2O/c1-13-11-12-14-5-2-10-19(20(14)23-13)24-21(25)17-8-3-7-16-15(17)6-4-9-18(16)22/h2-12H,1H3,(H,24,25) |
InChI Key |
RJPXCDQYAOKCGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=C2NC(=O)C3=CC=CC4=C3C=CC=C4Br)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methoxyethyl 4-(3-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11459539.png)
![Methyl 6-[(4-methoxyphenoxy)methyl]-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11459550.png)

![2-Ethyl 4-propan-2-yl 5-[(4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11459559.png)
![2-(2,4-Dimethoxyphenyl)-5-[(4-iodobenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B11459566.png)

![2-(benzylsulfanyl)-5-(3-bromophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11459584.png)
![4-{(E)-2-[5-(2-hydroxyphenyl)-1,2,4-oxadiazol-3-yl]ethenyl}-2-methoxyphenol](/img/structure/B11459598.png)

![Isopropyl 7-methyl-4-oxo-2-(propylthio)-5-(thiophen-2-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11459617.png)
![N-(5-benzyl-1,3-thiazol-2-yl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide](/img/structure/B11459624.png)

![3-(4-Bromophenyl)-7-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B11459638.png)
